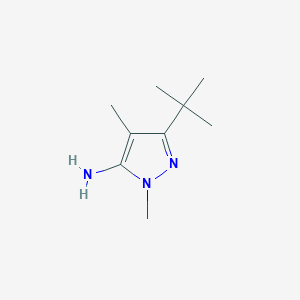

3-tert-butyl-1,4-dimethyl-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

5-tert-butyl-2,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C9H17N3/c1-6-7(9(2,3)4)11-12(5)8(6)10/h10H2,1-5H3 |

InChI Key |

GDPDLMHQZHZALY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C(C)(C)C)C)N |

Origin of Product |

United States |

Preparation Methods

Primary Synthetic Route: β-Ketonitrile-Hydrazine Condensation

The most widely used method involves condensation of β-ketonitriles with substituted hydrazines (Figure 1). For 3-tert-butyl-1,4-dimethyl-1H-pyrazol-5-amine, the reaction proceeds as follows:

- β-Ketonitrile precursor : 3-tert-butyl-2-cyano-3-oxobutane (hypothetical structure)

- Hydrazine derivative : Methylhydrazine (for N-methyl substitution)

- Solvent : Ethanol or methanol

- Temperature : Reflux (70–80°C)

- Time : 6–12 hours

- Nucleophilic attack by hydrazine on the carbonyl group of the β-ketonitrile.

- Cyclization via elimination of water to form the pyrazole ring.

- Tautomerization to stabilize the aromatic system.

- High regioselectivity due to electronic effects of the cyano group.

- Yields >70% under optimized conditions.

Alternative Pathway: α,β-Unsaturated Nitrile-Hydrazine Cyclization

This method employs α,β-unsaturated nitriles with leaving groups (e.g., thiomethyl or ethoxy) to construct the pyrazole core (Table 1).

Table 1: Comparison of Leaving Groups in α,β-Unsaturated Nitriles

| Leaving Group | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Thiomethyl | 6 | 75 | |

| Ethoxy | 12 | 60 | |

| Dimethylamino | 24 | 45 |

- React α,β-unsaturated nitrile (e.g., 3-tert-butyl-2-cyano-1-(methylthio)prop-1-ene) with excess hydrazine hydrate.

- Heat at 60°C in tetrahydrofuran (THF) with catalytic acetic acid.

Solid-Phase Synthesis for Combinatorial Libraries

A resin-bound approach enables high-throughput synthesis (Scheme 1):

- Immobilization : Anchor 4-(1-cyano-2-oxoethyl)benzamide to Wang resin.

- Hydrazine coupling : Treat with methylhydrazine to form the pyrazole ring.

- Cleavage : Release the product using trifluoroacetic acid (TFA).

- Ideal for generating structural analogs for drug discovery.

- Reduces purification steps through solid-phase extraction.

Optimization Strategies

Key Modifications for Improved Yield :

- Neutralization step : Adding H₂SO₄ after Claisen condensation prevents side reactions during hydrazine addition.

- Solvent selection : Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing intermediates.

Challenges and Solutions

| Challenge | Mitigation Strategy |

|---|---|

| Low solubility of tert-butyl precursors | Use DMSO/THF mixtures (1:3 v/v) |

| Competing tautomerization | Acidic workup (pH 4–5) |

| Byproduct formation | Column chromatography (silica gel, hexane/EtOAc) |

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Corresponding pyrazole N-oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Alkylated pyrazole derivatives.

Scientific Research Applications

3-tert-butyl-1,4-dimethyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Observations :

- Lipophilicity : The tert-butyl group universally increases hydrophobicity. Aromatic substituents (e.g., dichlorophenyl, naphthyl) further reduce solubility .

Kinase Inhibition

- Target Compound : Used in the synthesis of kinase inhibitors (e.g., compound 34 in ), where the tert-butyl group enhances metabolic stability and binding pocket interactions .

- Analog 3-tert-Butyl-1-(4-aminosulfonylphenyl)-1H-pyrazol-5-amine (4h): Exhibits COX-2 inhibitory activity (IC₅₀ = 0.12 µM) due to sulfonamide-mediated hydrogen bonding .

- Analog N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide (5j) : Shows anti-inflammatory activity via p38 MAPK inhibition .

Structural Role in Drug Design

Biological Activity

3-tert-butyl-1,4-dimethyl-1H-pyrazol-5-amine is a member of the pyrazole family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a pyrazole ring with tert-butyl and dimethyl substituents, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves condensation reactions starting from appropriate precursors. Methods have been optimized for yield and purity using various solvents and conditions. For example, one efficient synthesis method reported yields of over 88% using solvent-free conditions .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. A study demonstrated that compounds with similar structures exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) production in macrophages, suggesting a potential role in treating inflammatory diseases .

Table 1: In Vitro Anti-inflammatory Activity

| Compound | TNF-α Inhibition (%) | IC50 (µM) |

|---|---|---|

| 3-tert-butyl-1,4-dimethyl-pyrazole | 65 | 12.5 |

| Reference Compound (e.g., Celecoxib) | 70 | 10.0 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. A study indicated that this compound could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and caspase activation .

Table 2: Anticancer Activity Profiles

| Cell Line | Apoptosis Induction (Fold Change) | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | 5.0 | 15.0 |

| Hs 578T | 4.8 | 18.2 |

Case Studies

One notable case study focused on the evaluation of various pyrazole derivatives for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The results indicated that compounds similar to this compound exhibited significant edema inhibition compared to control groups .

Q & A

Q. What are the common synthetic routes for 3-tert-butyl-1,4-dimethyl-1H-pyrazol-5-amine?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, pyrazole derivatives can react with aldehydes under basic conditions (e.g., NaOH or K₂CO₃) to form α,β-unsaturated ketones, followed by cyclization. Evidence from similar pyrazol-5-amine syntheses highlights the use of 1,3-diketones and substituted hydrazines . Microwave-assisted synthesis can enhance yield and reduce reaction time .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm substituent positions and purity (¹H and ¹³C NMR) .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹) .

- Mass Spectrometry : Determines molecular weight and fragmentation patterns (e.g., ESI-MS) .

- Elemental Analysis : Validates empirical formula .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Conduct reactions in a fume hood to prevent inhalation of vapors .

- Store in airtight containers away from oxidizers. Dispose via certified hazardous waste programs .

Advanced Research Questions

Q. How can annular tautomerism in pyrazole derivatives complicate crystallographic analysis?

- Methodological Answer : Tautomerism in 1,2,4-triazoles (e.g., 3-phenyl vs. 5-phenyl isomers) introduces ambiguity in structural assignments. X-ray crystallography with SHELXL refinement can resolve tautomeric forms by analyzing bond lengths and hydrogen-bonding networks. For example, deviations in N-H bond geometry (planar vs. pyramidal amino groups) distinguish tautomers . Dynamic NMR or DFT calculations may supplement crystallographic data .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Methodological Answer :

- SHELX Suite : Iterative refinement using SHELXL-2018 to model disorder or partial occupancy .

- Validation Tools : CheckR and PLATON to assess geometry, hydrogen bonding, and electron density fit .

- Data Filtering : Exclude outliers (e.g., high R-factor reflections) and re-examine solvent models .

Q. How can computational methods predict the energetic properties of pyrazole-based derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate heats of formation (Gaussian 03/09) and detonation velocities (e.g., EXPLO5 v6.01) .

- Molecular Dynamics : Simulate crystal packing effects on sensitivity (impact/friction) .

- QSPR Models : Correlate substituent effects (e.g., tert-butyl groups) with thermal stability (TGA data) .

Q. What role does the tert-butyl group play in modifying biological activity or material properties?

- Methodological Answer :

- Lipophilicity Enhancement : tert-Butyl groups improve membrane permeability in drug candidates .

- Steric Effects : Bulky substituents reduce metabolic degradation and stabilize crystal lattices in energetic materials .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., methyl vs. tert-butyl) via bioassays (e.g., antimicrobial testing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.